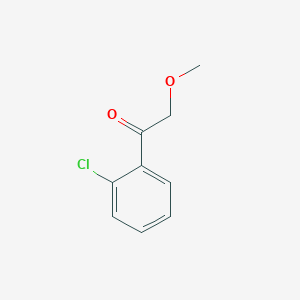

1-(2-Chlorophenyl)-2-methoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chlorophenyl)-2-methoxyethanone, also known as CPM, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. CPM is a white crystalline solid with a molecular formula of C9H9ClO2 and a molecular weight of 182.62 g/mol.

Scientific Research Applications

Photochemistry and Aryl Cations

- In a study on the photochemistry of chlorophenols and chloroanisoles, researchers found that these compounds lead to reductive dehalogenation, forming aryl cations. Such reactions offer convenient access to arylated products and evidence a cationic mechanism in the addition to alkenes (Protti, Fagnoni, Mella, & Albini, 2004).

Solvolytic Elimination and Substitution Reactions

- A study examining solvolysis in acetonitrile revealed insights into the kinetics of elimination and substitution reactions, highlighting the influence of added solvents like water or methanol (Thibblin & Sidhu, 1992).

Applications in Synthetic Organic Chemistry

- Research on the irradiation of specific chloroacetophenones in dry, non-nucleophilic solvents has indicated high chemical yields of certain indanone derivatives. This process showcases significant selectivity, potentially useful in synthetic organic chemistry (Plíštil et al., 2006).

Manganese-Mediated Reactions

- A study showed the α-chlorination of aryl ketones using manganese(III) acetate in the presence of chloride ion, leading to dichloro derivatives. Such reactions are relevant for synthetic applicability and understanding reaction mechanisms (Tsuruta et al., 1985).

Nonlinear Optical Properties

- A 2022 study on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene revealed significant nonlinear optical properties. This suggests potential applications in optical devices, highlighting the importance of understanding such compounds' physical properties (Mostaghni, Shafiekhani, & Madadi Mahani, 2022).

Polymerization and Material Science

- The polymerization of certain dibromides, including derivatives of methoxybenzene, yields soluble polyelectrolytes. These materials have potential applications in electronics due to their 'push-pull' substitution patterns and optical properties (Lahti, Sarker, Garay, Lenz, & Karasz, 1994).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes in the body, influencing a range of biological processes .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cell growth, and apoptosis .

Pharmacokinetics

Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as route of administration and the presence of other compounds .

Result of Action

Similar compounds have been shown to have a variety of effects, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chlorophenyl)-2-methoxyethanone. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .

Biochemical Analysis

Biochemical Properties

It is known that the compound is related to ketamine, a drug used in human and veterinary medicine . The synthesis of ketamine involves a hydroxy ketone intermediate, which could potentially interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Related compounds such as ketamine have been shown to have significant effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that related compounds such as ketamine act through free radical reactions . In these reactions, a radical is formed that can remove a hydrogen atom from the compound, leading to the formation of a new compound .

Temporal Effects in Laboratory Settings

Related compounds such as ketamine have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Related compounds such as ketamine have been shown to have varying effects at different dosages .

Metabolic Pathways

It is known that related compounds such as ketamine are metabolized in the liver and intestine .

Transport and Distribution

Related compounds such as ketamine are known to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds such as ketamine have been shown to localize to the mitochondrial outer membrane .

properties

IUPAC Name |

1-(2-chlorophenyl)-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMZPNIZGCMWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)

![2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881920.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)

![3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid](/img/structure/B2881923.png)

![N-(2-furylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2881924.png)

![3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2881926.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)